molecular formula C8H7Cl3 B8689420 1,3-Dichloro-2-(1-chloroethyl)benzene

1,3-Dichloro-2-(1-chloroethyl)benzene

Cat. No. B8689420
M. Wt: 209.5 g/mol
InChI Key: KFYDQUJLRPPDQU-UHFFFAOYSA-N
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Patent
US08188078B2

Procedure details

a solution of 5 g of 2,4,6-trichloro-1,3,5-triazine in 5.5 cm3 of N,N-dimethylformamide is stirred for about 3 hours at a temperature close to 20° C. A white precipitate forms. A solution of 5 g of 1-(2,6-dichlorophenyl)-ethanol in 72 cm3 of dichloromethane is added dropwise without exceeding 25° C. After about 48 hours at a temperature close to 20° C., the suspension is solubilized by adding 150 cm3 of dichloromethane. The solution obtained is washed five times with 40 cm3 of water, then dried over magnesium sulphate, filtered and concentrated under reduced pressure. After filtration of the residue on 100 cm3 of silica [eluent: cyclohexane/ethyl acetate (75/25 by volume)], we obtain 5.5 g of 1,3-dichloro-2-(1-chloroethyl)benzene in the form of a colorless oil, which has the following characteristics:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C1N=C(Cl)N=C(Cl)N=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=1[CH:18](O)[CH3:19]>CN(C)C=O.ClCCl>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=1[CH:18]([Cl:1])[CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
5.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(C)O
Name
Quantity
72 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 20° C
CUSTOM
Type
CUSTOM
Details
without exceeding 25° C
CUSTOM
Type
CUSTOM
Details
After about 48 hours at a temperature close to 20° C.
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solution obtained
WASH
Type
WASH
Details
is washed five times with 40 cm3 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
After filtration of the residue on 100 cm3 of silica [eluent: cyclohexane/ethyl acetate (75/25 by volume)], we

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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